4,5-Dimethylthiophene-2-sulfonamide

Vue d'ensemble

Description

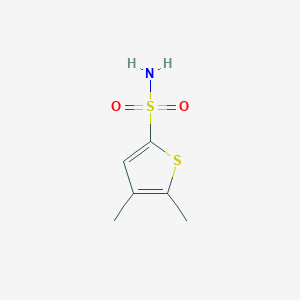

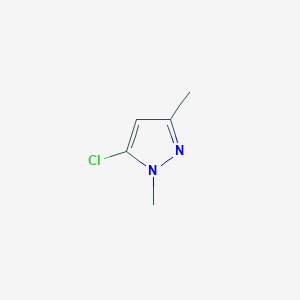

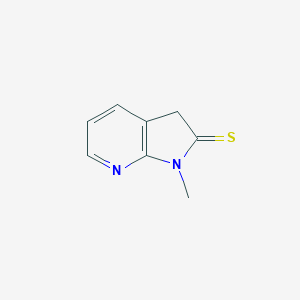

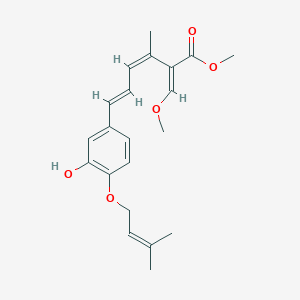

4,5-Dimethylthiophene-2-sulfonamide is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiophene-2-sulfonamide consists of a five-membered thiophene ring with two methyl groups attached at the 4 and 5 positions, and a sulfonamide group attached at the 2 position . The molecular weight of this compound is 191.27 .Applications De Recherche Scientifique

Pharmaceutical Development

4,5-Dimethylthiophene-2-sulfonamide plays a vital role in pharmaceutical development. Its derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Corrosion Inhibitors

Thiophene derivatives, including 4,5-Dimethylthiophene-2-sulfonamide, are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules, including 4,5-Dimethylthiophene-2-sulfonamide, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices .

Organic Light-Emitting Diodes (OLEDs)

4,5-Dimethylthiophene-2-sulfonamide is used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display and lighting applications .

Mécanisme D'action

While the specific mechanism of action for 4,5-Dimethylthiophene-2-sulfonamide is not known, sulfonamides in general are known to be synthetic bacteriostatic antibiotics that competitively inhibit conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Safety and Hazards

The safety information for 4,5-Dimethylthiophene-2-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

4,5-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSVPDXWQGDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylthiophene-2-sulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)